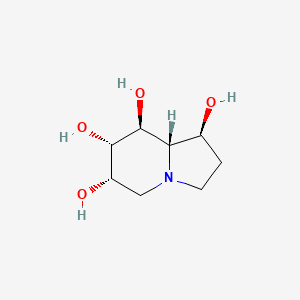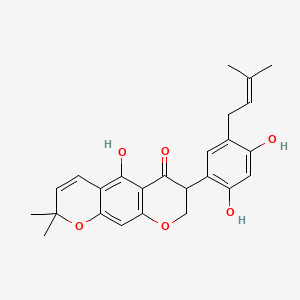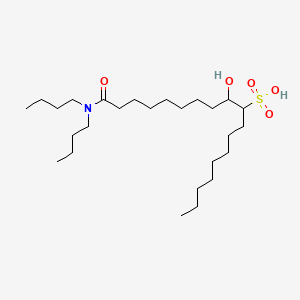
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is a complex organic compound with a unique structure that includes a dibutylamino group, a hydroxy group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecane derivatives with dibutylamine under controlled conditions to introduce the dibutylamino group. This is followed by hydroxylation and sulfonation reactions to introduce the hydroxy and sulfonic acid groups, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid involves its interaction with molecular targets through its functional groups. The dibutylamino group can interact with proteins and enzymes, while the hydroxy and sulfonic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 18-(Diethylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
- 18-(Dipropylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid
Uniqueness
18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid is unique due to the presence of the dibutylamino group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Propiedades
Número CAS |
97645-26-6 |
|---|---|
Fórmula molecular |
C26H53NO5S |
Peso molecular |
491.8 g/mol |
Nombre IUPAC |
18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonic acid |
InChI |
InChI=1S/C26H53NO5S/c1-4-7-10-11-14-17-20-25(33(30,31)32)24(28)19-16-13-12-15-18-21-26(29)27(22-8-5-2)23-9-6-3/h24-25,28H,4-23H2,1-3H3,(H,30,31,32) |
Clave InChI |
SVNCGUOHHSGPSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)N(CCCC)CCCC)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



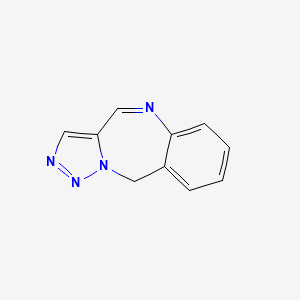




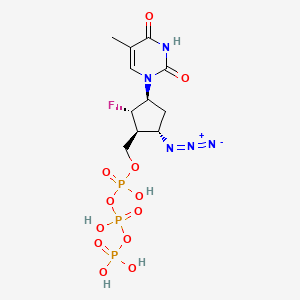

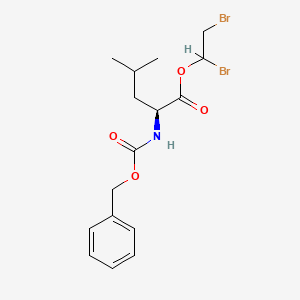
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
